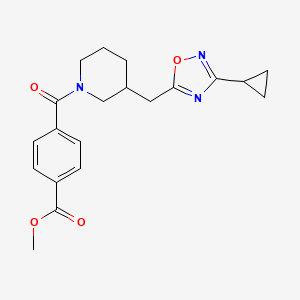

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate," is a structurally complex molecule that is likely to exhibit a range of biological activities due to the presence of the 1,2,4-oxadiazole and piperidine moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related compounds and their biological activities, which can be informative for understanding the potential properties of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds has been described in the literature. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized from organic acids, which were converted into esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols. These thiols were then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the final compounds . This method could potentially be adapted for the synthesis of "this compound" by altering the substituents used in the synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole rings can be expected to influence their biological activity. For example, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into complex sheets by a combination of hydrogen bonds . This suggests that "this compound" may also form specific intermolecular interactions due to its oxadiazole and benzoate groups, which could be relevant for its biological function.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. Although the provided papers do not directly discuss the chemical reactions of the specific compound, they do mention the reactivity of similar structures. For instance, the insecticidal activity of methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate was found to be significant, indicating that the benzoate ester group can be an active site for biological interactions . This information can be extrapolated to suggest that the benzoate moiety in "this compound" may also play a crucial role in its chemical reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the 1,2,4-oxadiazole ring in the compound suggests it could have notable electronic properties, as seen in other compounds with similar structures . The piperidine ring could contribute to the compound's basicity, while the ester group may affect its solubility and reactivity. The cyclopropyl group could impart additional steric and electronic effects, potentially influencing the overall properties of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antibacterial and Antiproliferative Effects : Oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antiproliferative effects against various human leukemic cells. Notably, compounds displaying potent activity against these cells have been identified, indicating the therapeutic potential of oxadiazole derivatives in treating bacterial infections and cancer (Kothanahally S. Sharath Kumar et al., 2014; S. Vankadari et al., 2013).

Photoluminescent Properties

- Mesomorphic Behavior and Photoluminescence : Studies have shown that oxadiazole derivatives exhibit mesomorphic behavior and photoluminescent properties, which could be leveraged in the development of new materials for electronic and photonic applications (Jie Han et al., 2010).

Chemical Synthesis and Mechanism Studies

- Synthetic Routes and Mechanistic Insights : Research on the synthesis of oxadiazole derivatives provides insights into the chemical mechanisms and the effects of substituents on the rate and mechanism of reactions, offering valuable information for the design and synthesis of novel compounds with enhanced properties (I. Um et al., 2005).

Enzyme Inhibition and Molecular Docking Studies

- Inhibition of Biological Targets : Oxadiazole derivatives have been evaluated for their ability to inhibit specific biological targets, such as enzymes, which could have implications in the development of new drugs for treating various diseases (Ahmed E. M. Mekky et al., 2020).

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are nuclear hormone receptors that are involved in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This suggests that the compound could interact with its target through hydrogen bonding .

Biochemical Pathways

As potential pparδ/β agonists, similar compounds could be involved in regulating lipid metabolism, inflammation, and cell proliferation .

Result of Action

If it acts as a pparδ/β agonist, it could potentially influence processes such as lipid metabolism, inflammation, and cell proliferation .

Eigenschaften

IUPAC Name |

methyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-20(25)16-8-6-15(7-9-16)19(24)23-10-2-3-13(12-23)11-17-21-18(22-27-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXIZLFWDIXNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)